molecular formula C8H4BrClN2 B1510015 3-Bromo-5-chloro-1,8-naphthyridine CAS No. 1260815-70-0

3-Bromo-5-chloro-1,8-naphthyridine

Cat. No.: B1510015
CAS No.: 1260815-70-0
M. Wt: 243.49 g/mol
InChI Key: OPXJJKLXVJZHSB-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1,8-naphthyridine (CAS No. 1260815-70-0) is a halogenated heterocyclic compound with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol . The compound features bromine and chlorine substituents at positions 3 and 5, respectively, on the 1,8-naphthyridine core. It is stored under inert atmospheric conditions at 2–8°C due to its sensitivity . Safety data indicate hazards including skin/eye irritation and respiratory toxicity (H315, H319, H335), necessitating precautions during handling .

Properties

IUPAC Name

3-bromo-5-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXJJKLXVJZHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728156
Record name 3-Bromo-5-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260815-70-0
Record name 3-Bromo-5-chloro-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260815-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-1,8-naphthyridine typically involves multi-step organic reactions. One common method is the Skraup synthesis, which adapts the traditional quinoline synthesis to 3-aminopyridine. The reaction involves the use of glycerol, sulfuric acid, and an oxidizing agent to form the naphthyridine core.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction conditions can improve yield and purity.

Chemical Reactions Analysis

Reactivity and Reaction Types

The compound exhibits diverse reactivity due to its halogen substituents and nitrogen-rich aromatic system:

  • Nucleophilic Aromatic Substitution (NAS) : The bromine and chlorine substituents enable substitution with nucleophiles (e.g., amines, thiols) under basic conditions.

  • Trifluoromethylation : Demonstrated via hydrogen fluoride (HF)-mediated activation of trifluoromethyltrimethylsilane, achieving selective substitution at specific positions .

  • Enzyme Inhibition : Interacts with enzymes like DNA gyrase through hydrogen bonding and hydrophobic interactions, modulating bacterial replication .

Reaction Type Reagents Product Ref
NASSodium azideAzide derivatives
TrifluoromethylationCF3SiMe3, HFTrifluoromethylated analogs
Enzyme inhibitionDNA gyraseInhibition of bacterial DNA replication

Mechanisms of Action

The compound’s biological activity stems from its ability to bind to molecular targets:

  • Enzyme Binding : The bromine and chlorine substituents facilitate binding to active sites of enzymes (e.g., kinases, DNA gyrase) through electrophilic interactions.

  • Hydrogen Bonding : Nitrogen atoms in the naphthyridine core enable hydrogen bonding with amino acid residues in target proteins .

Comparison with Analogues

Positional isomerism significantly impacts reactivity and efficacy:

  • 3-Bromo-8-chloro-1,5-naphthyridine : Demonstrates distinct pharmacokinetic profiles due to altered substituent placement.

  • Trifluoromethylated Derivatives : Enhanced metabolic stability and bioavailability compared to unsubstituted analogs .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-chloro-1,8-naphthyridine has been investigated for its potential therapeutic applications. Derivatives of naphthyridines, including this compound, have demonstrated a range of biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics.
  • Anticancer Activity : Research indicates that naphthyridine derivatives can inhibit cancer cell proliferation, suggesting potential use in cancer therapies .
  • CNS Effects : Some studies have explored the effects of naphthyridines on the central nervous system, indicating possible applications in treating neurological disorders .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block:

  • Ligand in Coordination Chemistry : The compound acts as a ligand for metal complexes, which are important in catalysis and materials science.
  • Synthetic Intermediates : It is employed in various synthetic pathways to create more complex molecules through nucleophilic substitution reactions and cross-coupling reactions .

Material Science

The unique properties of this compound extend to material science:

  • Organic Light Emitting Diodes (OLEDs) : Its photochemical properties make it suitable for use in OLEDs, which are essential for modern display technologies .
  • Sensors : The compound can be used in the development of molecular sensors due to its ability to interact with different analytes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria. This finding supports further investigation into its use as a lead compound for antibiotic development.

Case Study 2: Synthesis and Reactivity

Research focused on the synthetic routes for obtaining this compound highlighted its role as an intermediate in producing more complex naphthyridine derivatives. The study detailed reaction conditions and yields achieved through different synthetic methods, emphasizing its utility in organic synthesis.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-1,8-naphthyridine exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

  • Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Compound Name Substituents Molecular Weight Key Activity/Application Reference
3-Bromo-5-chloro-1,8-naphthyridine Br (3), Cl (5) 243.49 Potential synthetic intermediate
2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b) NH₂ (2), CF₃ (5), CH₃ (7) Not reported Moderate urease inhibition
SA-20-15 (Glycinyl derivative) Glycinyl substituent Not reported Antibacterial (Gram-positive)
5-Bromo-3-methoxy-1,8-naphthyridine Br (5), OCH₃ (3) 239.07 Not specified
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) CF₃, SO₂NH-C₆H₅ (2), Cl (5) Not reported Antibiotic activity enhancer

Key Observations:

  • Halogen vs. In contrast, amino-substituted derivatives (e.g., compound 5a) exhibit strong urease inhibition, with 5a showing IC₅₀ values comparable to thiourea .
  • Trifluoromethyl and Methyl Groups: Isomers 3b and 5b (CF₃ and CH₃ substituents) demonstrate how steric and electronic effects influence NMR chemical shifts and biological activity.
  • Glycinyl and Sulfonamide Derivatives : SA-20-15 (glycinyl) shows superior antibacterial activity against Staphylococcus epidermidis and Enterococcus faecalis, while 3-TNB’s sulfonamide group contributes to antibiotic synergy .

Biological Activity

3-Bromo-5-chloro-1,8-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a naphthyridine core with bromine and chlorine substituents, contributing to its unique chemical reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a promising candidate for drug development.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study reported that derivatives of 1,8-naphthyridine, including this compound, demonstrated potent antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The compound's mechanism involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusLow nanomolar range
Escherichia coliLow nanomolar range
Klebsiella pneumoniaeModerate levels

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to induce cytotoxic effects on different cancer cell lines by interfering with cellular processes such as DNA replication and repair. For example, research indicates that this compound can form hydrogen bonds with DNA bases, leading to increased cytotoxicity .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:

  • Cell Lines Tested : A431 (cervical), A549 (lung), A375 (melanoma), BxPC3 (pancreatic), DLD1 (colon).
  • Findings : The compound exhibited significant inhibition of cell proliferation with IC50 values ranging from low micromolar to nanomolar concentrations depending on the cell line .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : The compound binds to the DNA gyrase enzyme complex, disrupting its function and leading to bacterial cell death .
  • Cytotoxic Mechanisms : In cancer cells, the compound's interaction with DNA can lead to apoptosis through the activation of cellular stress pathways .

Research Applications

The unique properties of this compound make it a valuable compound in various research domains:

  • Medicinal Chemistry : It serves as a scaffold for developing new antimicrobial and anticancer agents.
  • Biological Studies : Used in assays to explore mechanisms of drug action against resistant bacterial strains and cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.